N-[1-(4-hydroxyphenyl)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[1-(4-hydroxyphenyl)ethyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-hydroxyphenyl)ethyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 1-(4-hydroxyphenyl)ethylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-hydroxyphenyl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used under mild conditions.
Reduction: Reducing agents like LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., Br₂, Cl₂) or nitrating agents (e.g., HNO₃) can be used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-[1-(4-hydroxyphenyl)ethyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-hydroxyphenyl)ethyl]thiophene-2-carboxamide: Unique due to its specific substitution pattern and functional groups.
Thiophene-2-carboxamide: Lacks the 1-(4-hydroxyphenyl)ethyl group, resulting in different biological activities.
N-(4-hydroxyphenyl)thiophene-2-carboxamide: Similar structure but different substitution pattern, leading to variations in properties and applications.
Uniqueness
This compound stands out due to its unique combination of a thiophene ring and a 1-(4-hydroxyphenyl)ethyl group. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H13NO2S |
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Molecular Weight |
247.31 g/mol |
IUPAC Name |
N-[1-(4-hydroxyphenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H13NO2S/c1-9(10-4-6-11(15)7-5-10)14-13(16)12-3-2-8-17-12/h2-9,15H,1H3,(H,14,16) |
InChI Key |
ALLCYDKHXRPRBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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